2,5-Diaminopyridine hydrochloride

Vue d'ensemble

Description

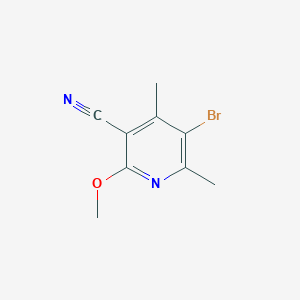

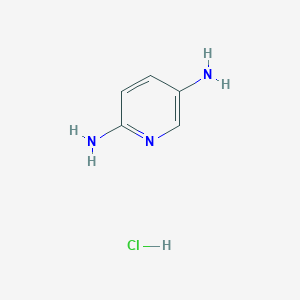

2,5-Diaminopyridine hydrochloride is a disubstituted pyridine . It is a light red powder that dissolves in water .

Synthesis Analysis

2,5-Diaminopyridine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10% Pd/C . The synthesis of 2,5-Diaminopyridine dihydrochloride has been used in the preparation of organic-inorganic hybrid compounds .

Molecular Structure Analysis

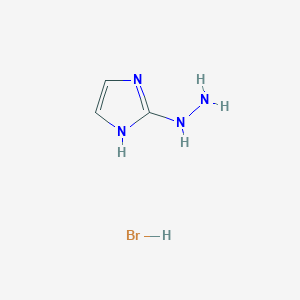

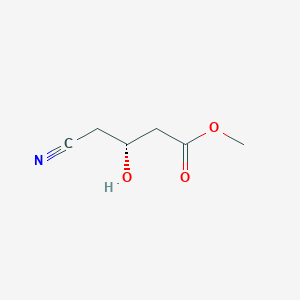

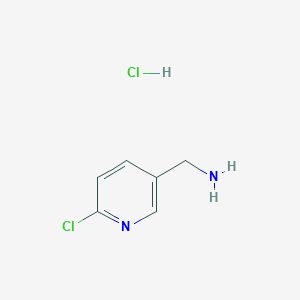

The empirical formula of 2,5-Diaminopyridine hydrochloride is C5H7N3·2HCl . Its molecular weight is 182.05 . The SMILES string representation is Cl[H].Cl[H].Nc1ccc(N)nc1 .

Chemical Reactions Analysis

2,5-Diaminopyridine dihydrochloride has been used in the synthesis of organic-inorganic hybrid compounds . It has also been used in the preparation of organo-soluble polyimides by reacting with different dianhydride monomers .

Physical And Chemical Properties Analysis

2,5-Diaminopyridine hydrochloride is a solid . Its melting point is 264 °C (dec.) . No data was found on its boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, or molar volume .

Applications De Recherche Scientifique

Synthesis of Organic-Inorganic Hybrid Compounds

2,5-Diaminopyridine hydrochloride is utilized in the synthesis of organic-inorganic hybrid compounds. An example includes the creation of (C5H9N3)ZnCl4.H2O, which is a 2-amino-5 ammoniopyridinium-based compound .

Preparation of Polyimides

This compound may also be used in the preparation of organo-soluble polyimides by reacting with different dianhydride monomers. These polyimides are important as they serve as precursors for creating novel polyimide-silica composites .

Mécanisme D'action

Target of Action

The primary target of 2,5-Diaminopyridine hydrochloride, also known as Amifampridine, is the presynaptic voltage-gated potassium channels . These channels play a crucial role in the regulation of neurotransmitter release, particularly acetylcholine, at the neuromuscular junction .

Mode of Action

Amifampridine selectively blocks these presynaptic fast voltage-gated potassium channels . This blockade prolongs the cell membrane depolarization and action potential, leading to an increase in calcium transport into the nerve endings . The increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft .

Biochemical Pathways

The increased release of acetylcholine enhances neuromuscular transmission . This is particularly beneficial in conditions like Lambert-Eaton myasthenic syndrome (LEMS), where the release of acetylcholine is impaired due to autoantibodies against presynaptic P/Q-type voltage-gated calcium channels .

Pharmacokinetics

Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . It was demonstrated in clinical studies involving healthy volunteers that the pharmacokinetics and systemic exposure to amifampridine is affected by the genetic differences in N-acetyl-transferase (NAT) enzymes (acetylator phenotype) and NAT2 genotype, which is subject to genetic variation .

Result of Action

The increased acetylcholine release at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness, which are common symptoms in conditions like LEMS .

Action Environment

The action, efficacy, and stability of 2,5-Diaminopyridine hydrochloride can be influenced by various environmental factors. For instance, genetic variations in NAT enzymes can affect the drug’s metabolism and systemic exposure . Additionally, the drug should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Safety and Hazards

Propriétés

IUPAC Name |

pyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-1-2-5(7)8-3-4;/h1-3H,6H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVJZIFDUIMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminopyridine hydrochloride | |

CAS RN |

26878-35-3 | |

| Record name | 2,5-Pyridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26878-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)